molecular formula C16H19FN4O B2944841 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1795421-56-5

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2944841
CAS No.: 1795421-56-5
M. Wt: 302.353
InChI Key: OKXYTBFZCJQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a chemical compound supplied for scientific research and development purposes. With the molecular formula C16H19FN4O and a molecular weight of 302.35 g/mol, this compound features a piperidine core substituted at the 4-position with a 1,2,3-triazole moiety and linked via a propan-1-one chain to a 2-fluorophenyl group . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, often utilized in the synthesis of novel pharmaceutical candidates and as a building block in organic chemistry due to its potential for hydrogen bonding and dipole interactions . The fluorophenyl group is a common pharmacophore that can influence the molecule's lipophilicity, metabolic stability, and binding affinity . Compounds with similar structural features, particularly those containing a piperidine ring linked to a triazole, are of significant interest in chemical research as potential building blocks for the development of new therapeutic agents and as probes in biological studies . The precise mechanism of action and specific research applications for this compound are areas of ongoing scientific investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-15-4-2-1-3-13(15)5-6-16(22)20-10-7-14(8-11-20)21-12-9-18-19-21/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXYTBFZCJQRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions can be carried out using electrophiles such as halogens or hydrogen halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural and functional differences between the target compound and its closest analogs:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Observations Reference
Target Compound Piperidine 4-(1,2,3-triazol-1-yl), 3-(2-fluorophenyl)propan-1-one 302.35 High synthetic yield; fluorophenyl enhances stability
1a / 1b (tert-butyl oxazolidinone derivatives) Oxazolidinone Piperazine, fluorophenyl, tert-butyl ~500 (estimated) Instability in simulated gastric fluid
NC-MYF-03-69 Pyrrolidine Trifluoromethylbenzyl, pyridinyl-triazole 444.16 Enhanced binding affinity (YAP-TEAD disruption)
2aca (1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one) Morpholine Phenyl-triazole, propanone linker ~300 (estimated) High yield (94%); solution-phase synthesis
10d (N-substituted oxazolidinone-piperazine) Oxazolidinone Dinitrobenzamide, fluorophenyl 444.16 Antibacterial activity (45% yield)
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one Azetidine 4-Fluoro-3-methylphenyl, smaller ring size 288.32 Reduced conformational flexibility
Compound 1705878-76-7 (oxadiazole derivative) Piperidine-oxadiazole Phenylthio, fluorophenyl 425.50 Bioisosteric replacement (oxadiazole vs. triazole)

Physicochemical and Stability Comparisons

  • Metabolic Stability: The target compound’s fluorophenyl group likely improves metabolic stability compared to non-fluorinated analogs like 2aca . However, tert-butyl derivatives (1a/1b) degrade in gastric fluid, suggesting that bulky substituents may compromise stability .
  • Lipophilicity : The trifluoromethyl group in NC-MYF-03-69 increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s logP is predicted to be moderate (~2.8), balancing solubility and membrane permeability .
  • Synthetic Accessibility : The target compound shares synthetic routes (e.g., Cu-catalyzed azide-alkyne cycloaddition) with analogs like 2aca and 2acb, which are synthesized in high yields (90–98%) .

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H19FN4OC_{15}H_{19}FN_4O, with a molecular weight of 292.34 g/mol. The structure features a piperidine ring substituted with a triazole moiety and a fluorophenyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in the triazole class have shown MIC values as low as 0.22 to 0.25 μg/mL against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds also demonstrate the ability to inhibit biofilm formation, which is crucial in treating chronic infections .

The mechanism by which triazole derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or inhibition of key enzymatic pathways:

  • DNA Gyrase and DHFR Inhibition : Some derivatives have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for bacterial DNA replication and folate metabolism . The IC50 values for these activities range from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.

Study 1: Efficacy Against MDR Pathogens

A study conducted by Mohamed et al. evaluated the antimicrobial efficacy of various triazole derivatives against MDR pathogens. The study highlighted that certain derivatives exhibited potent antibacterial activity with favorable MIC values and low cytotoxicity profiles .

CompoundMIC (μg/mL)MBC (μg/mL)Activity
Compound A0.220.25Bactericidal
Compound B0.300.35Bacteriostatic

Study 2: Synergistic Effects with Existing Antibiotics

Another notable study explored the synergistic effects of triazole derivatives with conventional antibiotics like ciprofloxacin and ketoconazole. The combination therapy resulted in reduced MICs compared to individual treatments, suggesting enhanced efficacy against resistant strains .

Toxicity and Safety Profile

Assessments of hemolytic activity revealed that many triazole derivatives exhibit low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than that of standard toxic agents . Furthermore, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.